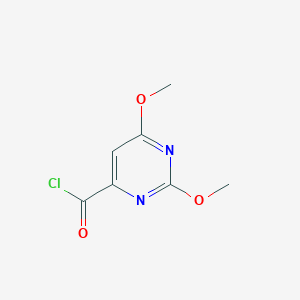

2,6-Dimethoxypyrimidine-4-carbonyl chloride

Description

Properties

IUPAC Name |

2,6-dimethoxypyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(8)11)9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFCKJLIWRJZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664907 | |

| Record name | 2,6-Dimethoxypyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52759-24-7 | |

| Record name | 2,6-Dimethoxypyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxypyrimidine-4-carbonyl chloride typically involves the chlorination of 2,6-dimethoxypyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride .

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethoxypyrimidine-4-carbonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient chlorinating agents and controlled reaction environments are crucial for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze to form 2,6-dimethoxypyrimidine-4-carboxylic acid.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Nucleophiles: Various nucleophiles can be used in substitution reactions.

Major Products Formed

2,6-Dimethoxypyrimidine-4-carboxylic Acid: Formed through hydrolysis.

Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2,6-Dimethoxypyrimidine-4-carbonyl chloride has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: It is used in the synthesis of herbicides and pesticides.

Materials Science: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyrimidine-4-carbonyl chloride involves its reactivity as an acid chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

Compound A : 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ()

- Structure : Features a dihydropyrimidine core with a methoxyphenyl group, methylthio substituent, and nitrile group.

- Properties :

Comparison with Target :

The target lacks the dihydro-oxo group and nitrile, reducing hydrogen-bonding capacity and likely lowering its melting point. The methoxy groups in both compounds enhance electron density, but the carbonyl chloride in the target increases electrophilicity compared to the nitrile in Compound A.

Compound B : 2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()

- Structure : Pyrimidine ring with chloro and methyl groups at positions 2 and 6, and a carboxylic acid at position 4.

- Reactivity : The carboxylic acid group is less reactive than carbonyl chloride, requiring activation (e.g., via DCC) for amide bond formation.

Comparison with Target :

- Substituent Effects : The methyl group in Compound B is electron-donating via induction, while methoxy groups in the target donate electrons via resonance, further activating the ring.

- Functional Group : The carbonyl chloride in the target is more reactive than the carboxylic acid, enabling direct nucleophilic acyl substitutions without activation .

Heterocyclic Core Variations

Comparison with Target :

- Electronic Effects : The pyrimidine core in the target increases ring electron deficiency compared to pyridine, enhancing susceptibility to nucleophilic attack.

- Substituent Influence : Methoxy groups in the target further polarize the ring, while methyl groups in Compound C exert steric effects but minimal electronic activation .

Physicochemical and Spectroscopic Trends

Key Research Findings

Electronic Modulation : Methoxy groups in the target compound significantly enhance ring electron density, as evidenced by NMR chemical shifts in analogous compounds (e.g., δ 160–165 ppm for carbonyl carbons in IR and NMR spectra) .

Synthetic Utility : Compared to pyridine derivatives (e.g., Compound C), pyrimidine-based carbonyl chlorides exhibit superior reactivity in cross-coupling reactions due to their electron-deficient cores .

Biological Activity

2,6-Dimethoxypyrimidine-4-carbonyl chloride is a pyrimidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This compound has been investigated for its potential therapeutic effects, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with 2,6-Dimethoxypyrimidine-4-carbonyl chloride, supported by relevant research findings and case studies.

2,6-Dimethoxypyrimidine-4-carbonyl chloride is characterized by its pyrimidine ring structure, which includes two methoxy groups at the 2 and 6 positions and a carbonyl chloride functional group at the 4 position. This unique arrangement contributes to its reactivity and biological interactions.

Anticancer Properties

Research has highlighted the anticancer potential of 2,6-Dimethoxypyrimidine-4-carbonyl chloride. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, a study reported that derivatives of pyrimidine compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines. Specifically, the compound showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Standard Agent |

|---|---|---|

| MCF-7 | 0.09 ± 0.0085 | Doxorubicin |

| A549 | 0.03 ± 0.0056 | Cisplatin |

| Colo-205 | 0.01 ± 0.074 | Gemcitabine |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria as well as certain fungal strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic processes essential for microbial survival.

Anti-Alzheimer's Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the neuroprotective effects of 2,6-Dimethoxypyrimidine-4-carbonyl chloride. Research has shown that it can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. Compounds with similar structures have demonstrated significant reductions in AChE activity, suggesting potential applications in treating neurodegenerative disorders .

The biological activity of 2,6-Dimethoxypyrimidine-4-carbonyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction : It promotes apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and release of cytochrome c .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with 2,6-Dimethoxypyrimidine-4-carbonyl chloride resulted in a significant reduction in cell viability compared to untreated controls.

- Antimicrobial Efficacy : Another study assessed its effectiveness against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dimethoxypyrimidine-4-carbonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves chlorination of 2,6-dimethoxypyrimidine-4-carboxylic acid using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key parameters include:

- Temperature: Maintain 60–80°C to avoid side reactions (e.g., decomposition of the acyl chloride).

- Reaction Time: 4–6 hours under reflux to ensure complete conversion.

- Solvent Selection: Anhydrous dichloromethane or toluene minimizes hydrolysis.

Post-synthesis, purification via vacuum distillation or recrystallization improves purity. Yield optimization requires strict moisture control and stoichiometric excess of chlorinating agents .

Q. How can researchers ensure the stability of 2,6-Dimethoxypyrimidine-4-carbonyl chloride during storage and handling?

- Methodological Answer: This compound is moisture-sensitive and prone to hydrolysis. Best practices include:

- Storage: Use airtight containers under inert gas (argon/nitrogen) at –20°C.

- Handling: Perform reactions in anhydrous solvents and under nitrogen atmosphere.

- Monitoring: Regular FT-IR or NMR analysis to detect hydrolyzed byproducts (e.g., carboxylic acid).

Safety protocols mandate fume hood use, protective gloves, and eye protection to prevent exposure .

Q. What analytical techniques are most effective for characterizing 2,6-Dimethoxypyrimidine-4-carbonyl chloride and verifying its purity?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm structural integrity by identifying methoxy (–OCH₃) and carbonyl chloride (–COCl) groups.

- FT-IR: Detect characteristic C=O stretch (~1750 cm⁻¹) and absence of –OH (hydrolysis).

- HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted precursor).

- Elemental Analysis: Validate molecular formula (C₇H₅ClN₂O₃) .

Advanced Research Questions

Q. How does the reactivity of the carbonyl chloride group in 2,6-Dimethoxypyrimidine-4-carbonyl chloride facilitate its use in synthesizing heterocyclic compounds?

- Methodological Answer: The electrophilic carbonyl chloride reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or ureas. Example applications:

- Amide Coupling: React with amino-pyrimidines to generate bis-heterocyclic scaffolds for kinase inhibitors.

- Nucleophilic Aromatic Substitution: Methoxy groups activate the pyrimidine ring for substitution at C-4 or C-5 positions.

Optimize selectivity by using catalysts like DMAP or controlling reaction pH .

Q. What strategies can address contradictions in reported reactivity or stability data across different studies?

- Methodological Answer: Contradictions often arise from variations in experimental conditions. Systematic approaches include:

- Controlled Replication: Reproduce reactions under standardized conditions (e.g., solvent purity, temperature gradients).

- Kinetic Studies: Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation.

- Computational Modeling: Density Functional Theory (DFT) calculations predict reaction pathways and stability under varying conditions .

Q. How can computational methods predict the reactivity of 2,6-Dimethoxypyrimidine-4-carbonyl chloride in novel reaction environments?

- Methodological Answer:

- DFT Calculations: Model transition states to identify favorable nucleophilic attack sites (e.g., carbonyl carbon vs. pyrimidine ring).

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polar vs. non-polar solvents).

- QSAR Studies: Correlate substituent effects (e.g., electron-donating methoxy groups) with reactivity trends .

Q. What are the challenges in scaling up reactions involving 2,6-Dimethoxypyrimidine-4-carbonyl chloride while maintaining selectivity?

- Methodological Answer: Scaling introduces issues like heat dissipation and mixing efficiency. Mitigation strategies:

- Flow Chemistry: Continuous flow systems improve temperature control and reduce side reactions.

- Catalyst Screening: Test heterogeneous catalysts (e.g., immobilized DMAP) to enhance regioselectivity.

- Process Analytical Technology (PAT): Use real-time HPLC monitoring to adjust parameters dynamically .

Safety and Compliance

Q. What are the critical exposure controls for handling 2,6-Dimethoxypyrimidine-4-carbonyl chloride in laboratory settings?

- Methodological Answer:

- Engineering Controls: Use closed systems with local exhaust ventilation to prevent aerosol formation.

- PPE: Wear nitrile gloves, chemical-resistant goggles, and lab coats. Respiratory protection (N95 mask) is required for powder handling.

- Emergency Measures: Ensure access to safety showers and eye-wash stations within 10 seconds of the workspace .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.